N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
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Description
N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Amide Group : The presence of the amide functionality contributes to its biological activity.
- Triazole Ring : This moiety is known for its diverse pharmacological effects.
- Methoxy and Hydroxy Substituents : These groups can enhance the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have shown high inhibition rates in various assays:
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
3a | 100 | 10 |
3b | 94 | 15 |
3c | 67.7 | 20 |
These results suggest that the presence of methoxy and hydroxy groups may play a crucial role in enhancing antioxidant activity .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been investigated through lipoxygenase (LOX) inhibition assays. The following table summarizes the findings:
Compound | LOX Inhibition (%) | IC50 (µM) |
---|---|---|
3h | 90 | 10 |
3s | 85 | 12 |
3i | 30 | >100 |
The data indicates that specific substitutions on the triazole ring can significantly influence anti-inflammatory activity .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound. A notable study screened a library of compounds against various cancer cell lines and identified promising candidates with IC50 values in the micromolar range:
Cell Line | Compound | IC50 (µM) |
---|---|---|
K562 | 1 | 13.9 |
SGC-7901 | 1 | 17.8 |
BEL-7402 | 1 | 31.9 |
These findings suggest that structural modifications can lead to enhanced cytotoxicity against specific cancer types .
The biological activity of this compound is attributed to several mechanisms:
- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
- Enzyme Inhibition : By inhibiting enzymes like LOX, it can reduce inflammatory responses.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Recent studies have explored the therapeutic applications of this compound in various disease models:
- Diabetes Model : A study indicated that similar compounds could regulate glucose levels and improve insulin sensitivity.
- Cancer Therapy : Research demonstrated that triazole derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-34-21-12-8-19(9-13-21)24(16-25(33)28-17-23(32)18-6-4-3-5-7-18)36-27-29-26(30-31-27)20-10-14-22(35-2)15-11-20/h3-15,23-24,32H,16-17H2,1-2H3,(H,28,33)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDORTKGYLMYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC(C3=CC=CC=C3)O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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